REACTION_CXSMILES
|
C[N:2](C)[CH:3]=[CH:4][C:5]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[C:10]2[C:6]=1[CH:7]=[N:8][NH:9]2>O>[N+:14]([C:11]1[CH:12]=[CH:13][C:5]([CH2:4][C:3]#[N:2])=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2)([O-:16])=[O:15]
|
Name
|
N,N-dimethyl-N-[2-(7-nitro-1H-indazol-4-yl)ethenyl]amine
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Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC1=C2C=NNC2=C(C=C1)[N+](=O)[O-])C
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Name
|
hydroxylamine-orthosulfonic acid
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C2C=NNC12)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |